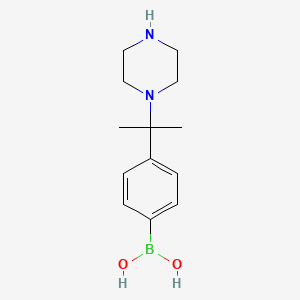
1-Propan-2-ylsulfonylazetidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propan-2-ylsulfonylazetidin-3-one is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the class of azetidinones, which are four-membered lactams known for their diverse biological activities. The presence of a sulfonyl group attached to the azetidinone ring enhances its chemical reactivity and potential for various applications in medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propan-2-ylsulfonylazetidin-3-one typically involves the reaction of azetidin-3-one with a sulfonylating agent such as propan-2-ylsulfonyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The purification of the compound is typically achieved through crystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propan-2-ylsulfonylazetidin-3-one undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidinone ring can be reduced to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Applications De Recherche Scientifique
1-Propan-2-ylsulfonylazetidin-3-one has been extensively studied for its applications in various scientific domains:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 1-Propan-2-ylsulfonylazetidin-3-one involves its interaction with specific molecular targets and pathways. The sulfonyl group enhances its ability to bind to enzymes and proteins, thereby modulating their activity. In cancer cells, the compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The precise molecular targets and pathways involved in its action are still under investigation, but its ability to disrupt cellular processes makes it a promising candidate for further research.
Comparaison Avec Des Composés Similaires
1-Propan-2-ylsulfonylazetidin-3-one can be compared with other similar compounds, such as:
3-Prop-1-en-2-ylazetidin-2-one: Known for its antiproliferative activity.
3-Allylazetidin-2-one: Exhibits similar biological activities but with different potency and selectivity.
3-Buta-1,3-dien-1-ylazetidin-2-one: Another related compound with unique chemical properties.
The uniqueness of this compound lies in its specific sulfonyl group, which imparts distinct reactivity and biological activity compared to its analogues.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and potential applications in various fields. Its synthesis, chemical reactivity, and biological activities make it a valuable compound for further research and development. As scientific understanding of its mechanism of action and applications continues to grow, it holds promise for future advancements in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C6H11NO3S |
|---|---|
Poids moléculaire |
177.22 g/mol |
Nom IUPAC |
1-propan-2-ylsulfonylazetidin-3-one |
InChI |
InChI=1S/C6H11NO3S/c1-5(2)11(9,10)7-3-6(8)4-7/h5H,3-4H2,1-2H3 |
Clé InChI |
BHEVVUHCHTXVND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)N1CC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)










![sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)

